molecular formula C16H12ClNO B2849613 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole CAS No. 2241128-35-6

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole

Cat. No.: B2849613
CAS No.: 2241128-35-6
M. Wt: 269.73
InChI Key: XEJXGEBARFLSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a chloromethyl group at the second position and a 3-phenylphenyl group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylbenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazole, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and 3-phenylphenyl groups, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(chloromethyl)-5-(3-phenylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-10-16-18-11-15(19-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJXGEBARFLSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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